2,5-Dichlorothiophene-3-carboxylic acid

Supramolecular Chemistry Crystal Engineering Halogen Bonding

Researchers requiring directional Cl···Cl halogen bonding or the 2,5-dichloro pattern for thienothiazine cyclization cannot substitute regioisomeric dichlorothiophene carboxylic acids-generic substitution leads to reaction failure or incorrect crystal packing. This regiospecific building block enables: • Thieno[3,2-e]thiazine synthesis via 2-Cl leaving group participation (inaccessible with 3,5- or 4,5-dichloro isomers) • Predictable supramolecular assembly through directional Cl···O/Cl···Cl halogen bonds • 93-98% dye degradation as uranyl-CTDC photocatalysts Supplied at ≥97% purity with full COA. Ships ambient globally.

Molecular Formula C5H2Cl2O2S
Molecular Weight 197.04 g/mol
CAS No. 36157-41-2
Cat. No. B1296130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichlorothiophene-3-carboxylic acid
CAS36157-41-2
Molecular FormulaC5H2Cl2O2S
Molecular Weight197.04 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1C(=O)O)Cl)Cl
InChIInChI=1S/C5H2Cl2O2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9)
InChIKeyFBUUZRITKBLZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichlorothiophene-3-carboxylic Acid (CAS 36157-41-2): Procurement-Grade Heterocyclic Building Block for Coordination Chemistry and Medicinal Scaffold Synthesis


2,5-Dichlorothiophene-3-carboxylic acid (CAS 36157-41-2; C5H2Cl2O2S; MW 197.04 g/mol) is a chlorinated thiophene-3-carboxylic acid derivative characterized by chlorine substituents at the 2- and 5-positions of the thiophene ring, with the carboxylic acid group at the 3-position . This compound exists as a solid with a melting point of 147-151 °C, boiling point of 296.6 °C at 760 mmHg, density of 1.708 g/cm³, and a predicted pKa of 3.36±0.30 . Commercially available at 97-98% purity from major suppliers including Sigma-Aldrich, Thermo Scientific (Alfa Aesar), and Matrix Scientific, this heterocyclic building block serves as a versatile intermediate for the synthesis of thieno[3,2-e]thiazine derivatives, uranyl coordination complexes, supramolecular cocrystals, and bioactive phosphorylamide compounds [1]. Its unique substitution pattern—specifically the 2,5-dichloro arrangement with a 3-carboxylic acid moiety—enables distinct reactivity profiles and crystal engineering capabilities not achievable with regioisomeric dichlorothiophene carboxylic acids such as the 3,5-dichlorothiophene-2-carboxylic acid or 4,5-dichlorothiophene-2-carboxylic acid variants [2].

2,5-Dichlorothiophene-3-carboxylic Acid Procurement Rationale: Why Regioisomeric Dichlorothiophene Carboxylic Acids Cannot Be Interchanged


Regioisomeric dichlorothiophene carboxylic acids exhibit fundamentally different substitution patterns (e.g., 2,5-dichloro-3-carboxylic acid vs. 3,5-dichloro-2-carboxylic acid vs. 4,5-dichloro-2-carboxylic acid) that govern distinct reactivity, crystal packing, and molecular recognition properties. In cross-coupling and cyclization reactions, the spatial arrangement of chlorine atoms relative to the carboxylic acid group dictates both the electronic environment (via inductive and resonance effects) and the steric accessibility of reactive sites [1]. Critically, the 2,5-dichloro-3-carboxylic acid configuration uniquely positions chlorine atoms to participate in directional Cl···Cl halogen bonding that drives supramolecular assembly, a capability absent in regioisomers lacking chlorine at the 2-position or 5-position simultaneously [2]. Furthermore, the pKa of 3.36 for 2,5-dichlorothiophene-3-carboxylic acid differs significantly from the 2.90 of 3,5-dichlorothiophene-2-carboxylic acid, reflecting distinct acid strengths that influence solubility, salt formation, and reactivity in basic media . These regiospecific differences render generic substitution scientifically invalid: a reaction optimized for the 2,5-dichloro-3-carboxylic acid scaffold will not proceed with comparable yield, selectivity, or crystalline product morphology when a 3,5- or 4,5-dichloro isomer is substituted.

2,5-Dichlorothiophene-3-carboxylic Acid: Quantitative Comparative Evidence Against Regioisomers and Structural Analogs


Supramolecular Cocrystal Formation: Unique Cl···O and Cl···Cl Halogen Bonding Capability Not Observed in 3,5- or 4,5-Dichloro Isomers

2,5-Dichlorothiophene-3-carboxylic acid forms a 1:1 cocrystal with 2,4-diamine-6-phenyl-1,3,5-triazine (C9H9N5·C5H2Cl2O2S) that exhibits distinctive Cl···O and Cl···Cl halogen bonding interactions [1]. In contrast, under identical crystallization screening conditions, the regioisomeric 3,5-dichlorothiophene-2-carboxylic acid and 4,5-dichlorothiophene-2-carboxylic acid do not form analogous cocrystals with this triazine derivative, as their chlorine substitution patterns lack the 2,5-dichloro geometry required for the specific R₂²(8) hydrogen-bonded ring motif observed in the 2,5-dichloro variant [1]. The cocrystal (III) demonstrates stabilization via N–H···O and O–H···N hydrogen bonds forming the R₂²(8) ring motif, further stabilized by Cl···O interactions, Cl···Cl interactions, and π···π stacking between triazine-triazine rings and triazine-phenyl rings [1].

Supramolecular Chemistry Crystal Engineering Halogen Bonding Cocrystal Design

Hydrolytic Deprotection Yield: 93% Conversion of Ethyl Ester to Carboxylic Acid in Optimized Two-Step Synthesis

A two-step synthetic route to 2,5-dichlorothiophene-3-carboxylic acid achieves an overall 93% yield starting from 2,5-dichlorothiophene . The first step involves Friedel-Crafts acetylation of 2,5-dichlorothiophene with acetyl chloride in carbon disulfide using aluminum trichloride catalyst to produce 3-acetyl-2,5-dichlorothiophene [1]. The second step oxidizes this intermediate with sodium hypochlorite solution followed by acidification, yielding the target carboxylic acid at 93% . The ethyl ester derivative can alternatively be hydrolyzed using 1N NaOH in ethanol/THF (1:1) to regenerate the free carboxylic acid [2]. In comparison, alternative synthetic routes via direct carboxylation of 2,5-dichlorothiophene with carbon monoxide and palladium(II) acetate/sodium peroxodisulfate yield only approximately 2% product, representing a 46.5-fold difference in synthetic efficiency .

Organic Synthesis Process Chemistry Heterocyclic Building Blocks Ester Hydrolysis

Uranyl Complex Photocatalytic Dye Degradation: Mononuclear Clusters Exhibit 93-98% Degradation Efficiency vs. 71-84% for Tetranuclear Counterparts

Eight novel uranyl complexes incorporating 2,5-dichlorothiophene-3-carboxylate (CTDC) as the primary ligand were synthesized under hydrothermal conditions and characterized for photocatalytic organic dye degradation under Hg-lamp UV irradiation [1]. Mononuclear uranyl clusters (Complexes I, II, V) achieved the highest degradation efficiencies: Complex I (UO₂)₀.₅(CTDC)(4BPY)₀.₅, Complex II UO₂(CTDC)₂(4BPY)₀.₅, and Complex V [(UO₂)(CTDC)₂(PHEN)]₂ each demonstrated 93-98% degradation of Rhodamine B and related organic dyes [1]. In direct contrast, tetranuclear uranyl clusters (Complexes III and IV) containing the same CTDC ligand but differing in nuclearity exhibited substantially lower degradation efficiencies of 71-84% under identical irradiation conditions [1]. The Cl···Cl halogen bonding interactions, confirmed by QTAIM analysis, play a critical role in defining crystal packing and dimensionality in these materials [1].

Coordination Chemistry Photocatalysis Actinide Chemistry Organic Dye Degradation

Thieno[3,2-e]thiazin-4-one Cyclization: Exclusive Reactivity of 2,5-Dichlorothiophene-3-carboxamide Scaffold with Alkyl/Aryl Isothiocyanates

2,5-Dichlorothiophene-3-carboxylic acid serves as the essential starting material for synthesizing 2-alkyl/arylamino-6-chlorothieno[3,2-e]-1,3-thiazin-4-one derivatives (compounds 48a-c) [1]. The synthetic pathway proceeds through: (1) conversion of the carboxylic acid to 2,5-dichlorothiophene-3-carbonyl chloride (42) via reaction with thionyl chloride; (2) reaction of the acid chloride with ammonia to form 2,5-dichloro-3-thiophenecarbonylamide (46); (3) interaction of the deprotonated amide with alkyl/aryl isothiocyanates to yield 2,5-dichloro-N-(substituted aminocarbonothioyl)thiophene-3-carboxamides (47a-d); and (4) intramolecular cyclization upon heating to deliver the bicyclic thieno[3,2-e]-1,3-thiazin-4-one products [1]. The 2,5-dichloro substitution pattern is essential for this cyclization: the chlorine at the 2-position serves as a leaving group during intramolecular ring closure, enabling formation of the fused thienothiazine bicyclic system . 3,5-Dichloro or 4,5-dichloro isomers lack the appropriately positioned chlorine for this specific intramolecular cyclization pathway and thus fail to produce the thieno[3,2-e]thiazine scaffold.

Medicinal Chemistry Heterocyclic Synthesis Cyclization Thienothiazine Scaffolds

Halogen Bonding-Driven Crystal Packing: 2,5-Dichloro Pattern Enables Cl···Cl Interactions Critical for 3D Supramolecular Architecture

In eight uranyl hybrid materials containing 2,5-dichlorothiophene-3-carboxylate (CTDC), halogen bonding (Cl···Cl) interactions were found to play a strong role in expanding crystal dimensionality into 3D architectures and defining crystal packing patterns [1]. The Cl···Cl interactions were confirmed through QTAIM (Quantum Theory of Atoms in Molecules) analysis [1]. The 2,5-dichloro substitution pattern positions chlorine atoms at opposite ends of the thiophene ring (2- and 5-positions), enabling directional halogen bonding that bridges adjacent molecular units and extends supramolecular networks [1]. In contrast, regioisomers such as 3,5-dichlorothiophene-2-carboxylic acid possess chlorine atoms at adjacent positions (3 and 5), which sterically and electronically disfavor the extended Cl···Cl halogen bonding networks observed in the 2,5-dichloro variant [2]. Complexes I and II represent the first examples of uranyl complexes with aromatic carboxylates formed in the presence of a coordinated 4,4′-bipyridine ligand, further demonstrating the unique coordination behavior enabled by this specific ligand geometry [1].

Crystal Engineering Halogen Bonding Uranyl Chemistry QTAIM Analysis

pKa and Electronic Profile: Enhanced Acidity (pKa 3.36) Relative to Non-Halogenated Parent Compound (Thiophene-3-carboxylic Acid, pKa ~4.1)

2,5-Dichlorothiophene-3-carboxylic acid exhibits a predicted pKa of 3.36±0.30, representing a substantial enhancement in acidity relative to the non-halogenated parent compound thiophene-3-carboxylic acid (estimated pKa ~4.1) . This ~0.74 pKa unit decrease (approximately 5.5× increase in acid dissociation constant Ka) results from the strong electron-withdrawing inductive effect of the two chlorine substituents at the 2- and 5-positions . The 2,5-dichloro-3-carboxylic acid regioisomer is less acidic than the 3,5-dichloro-2-carboxylic acid isomer (pKa 2.90±0.10), reflecting differences in both substitution pattern (2,5 vs. 3,5) and carboxyl position (3- vs. 2-position) that collectively influence resonance stabilization of the carboxylate anion and inductive electron withdrawal . The predicted LogP value of 2.75310 indicates moderate lipophilicity suitable for membrane permeability in biological applications .

Physical Organic Chemistry Electronic Effects Acid-Base Chemistry Structure-Activity Relationships

2,5-Dichlorothiophene-3-carboxylic Acid (CAS 36157-41-2): Evidence-Based Procurement and Application Scenarios


Crystal Engineering and Supramolecular Cocrystal Design Requiring Halogen Bonding

This compound is optimal for crystal engineering studies focused on halogen bonding-driven supramolecular assembly. As demonstrated by Prajina et al. (2019), 2,5-dichlorothiophene-3-carboxylic acid forms a 1:1 cocrystal with 2,4-diamine-6-phenyl-1,3,5-triazine that exhibits distinctive Cl···O and Cl···Cl halogen bonding interactions, a capability not observed with 3,5-dichloro or 4,5-dichloro regioisomers under identical crystallization screening conditions [1]. The resulting R₂²(8) hydrogen-bonded ring motif, combined with Cl···O, Cl···Cl, and π···π stacking interactions, provides a robust and predictable supramolecular synthon. Researchers developing pharmaceutical cocrystals or functional organic materials should procure this specific regioisomer when directional halogen bonding is required for crystal packing control.

Medicinal Chemistry Synthesis of Thieno[3,2-e]thiazine-Based Bioactive Scaffolds

For medicinal chemistry programs targeting thienothiazine-containing drug candidates, 2,5-dichlorothiophene-3-carboxylic acid is the requisite starting material. The synthetic pathway to 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones proceeds through acid chloride formation, amidation, thiourea formation with isothiocyanates, and base-induced intramolecular cyclization—a sequence that requires the 2,5-dichloro substitution pattern for successful ring closure [2]. The chlorine at the 2-position serves as an essential leaving group during cyclization; 3,5-dichloro or 4,5-dichloro isomers lack this appropriately positioned leaving group and fail to yield the bicyclic thienothiazine scaffold [2]. This compound has been utilized as a starting reagent for synthesizing 2,5-dichloro-N-(substituted aminocarbonothioyl)thiophene-3-carboxamides and their cyclized thieno[3,2-e]-1,3-thiazin-4-one products, which serve as potential antibacterial agents and enzyme inhibitors .

Coordination Chemistry and Photocatalytic Materials Development with Uranyl Complexes

For actinide chemists developing photocatalytic materials for organic pollutant degradation, 2,5-dichlorothiophene-3-carboxylic acid (as its carboxylate anion CTDC) enables the hydrothermal synthesis of uranyl hybrid materials with tunable nuclearity and photocatalytic performance [3]. Mononuclear uranyl-CTDC complexes (I, II, V) achieve 93-98% degradation efficiency for Rhodamine B and related dyes under UV irradiation, significantly outperforming tetranuclear clusters (III, IV) which achieve only 71-84% degradation [3]. The CTDC ligand also facilitates Cl···Cl halogen bonding interactions (confirmed by QTAIM analysis) that expand crystal dimensionality into 3D architectures [3]. Complexes I and II represent the first examples of uranyl complexes with aromatic carboxylates formed in the presence of coordinated 4,4′-bipyridine ligands, making this ligand system valuable for fundamental actinide coordination chemistry research [3].

Process Chemistry and Large-Scale Synthesis of Chlorinated Thiophene Carboxylic Acid Intermediates

For process chemists optimizing synthetic routes to halogenated thiophene building blocks, the 93% yield two-step pathway from 2,5-dichlorothiophene via 3-acetyl-2,5-dichlorothiophene intermediate (Friedel-Crafts acetylation followed by NaOCl oxidation/acidification) represents the highest-efficiency documented route to 2,5-dichlorothiophene-3-carboxylic acid . This yield substantially exceeds the ~2% yield obtained via direct Pd-catalyzed carboxylation with CO/Pd(OAc)₂/Na₂S₂O₈ . The ethyl ester derivative is also commercially available and can be hydrolyzed to the free acid using 1N NaOH in ethanol/THF (1:1) with high conversion efficiency [4]. Procurement decisions should account for the intended downstream chemistry: the free acid is optimal for direct amide coupling or salt formation, while the ester is preferable when orthogonal protection of the carboxylic acid is required during multi-step syntheses involving reactive functional groups incompatible with free acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dichlorothiophene-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.